molecular formula C19H18ClNO B2427228 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime CAS No. 477887-95-9

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime

Cat. No.: B2427228
CAS No.: 477887-95-9
M. Wt: 311.81
InChI Key: DEFIFOUEWUALCW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime is a useful research compound. Its molecular formula is C19H18ClNO and its molecular weight is 311.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel Syntheses of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines : The compound is used in the novel synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. This involves the oxidation of related oximes, proposing a reaction mechanism via iodonium intermediate and either 1,3-dipolar interaction or cyclization with a hydroximic acid iodide side-group (Liaskopoulos et al., 2008).

Crystal Structure and Biological Activity

  • Study of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime : The compound contributes to understanding the crystal structure and biological activity of related aldoximes. This includes insights into molecular packing, DFT calculations, and antimicrobial activities against various pathogens (Lasri et al., 2020).

Catalysis Applications

  • Ruthenium Catalysts for Ketone Reduction : Derivatives of this compound are employed in the preparation of pincer ruthenium catalysts for ketone reduction. These findings highlight the potential of the compound in organometallic catalysis (Facchetti et al., 2016).

Chemical Reactions and Mechanisms

  • Self-Cycloaddition and Oxidation Reactions : The compound is involved in studies exploring self-cycloaddition and oxidation reactions, offering insights into reaction mechanisms, including Diels-Alder type self-cycloaddition (Tzeli et al., 2022).
  • Asymmetric Organolithium Additions to Imines : Research on its derivatives includes exploring asymmetric organolithium additions to imines, contributing to the field of stereoselective synthesis (Tomioka et al., 1990).

Supramolecular Chemistry

  • Single Molecule Magnets : Its derivatives are applied in the synthesis of high nuclearity barrel-like single molecule magnets, indicating its significance in supramolecular chemistry and materials science (Giannopoulos et al., 2014).

Properties

IUPAC Name

(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-14-6-8-15(9-7-14)13-22-21-12-17-11-10-16-4-2-3-5-18(16)19(17)20/h2-9,12H,10-11,13H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFIFOUEWUALCW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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